molecular formula C8H7BrN2O2 B12328446 6-Bromo-4-methoxy-3-hydroxy (1H)indazole

6-Bromo-4-methoxy-3-hydroxy (1H)indazole

Cat. No.: B12328446
M. Wt: 243.06 g/mol
InChI Key: OBTUNHCFRNOBER-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-3-hydroxy (1H)indazole (CAS 887568-71-0) is a poly-substituted indazole derivative with the molecular formula C₈H₇BrN₂O₂ and a molecular weight of 243.057 g/mol . Key structural features include:

  • Methoxy group at position 4, contributing electron-donating effects and influencing lipophilicity.
  • Hydroxy group at position 3, offering hydrogen-bonding capacity and polarity.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-4-methoxy-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3,7H,1H3,(H,11,12)

InChI Key

OBTUNHCFRNOBER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=NNC(=O)C12)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxy-3-hydroxy (1H)indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

6-Bromo-4-methoxy-3-hydroxy (1H)indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with related indazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-4-methoxy-3-hydroxy (1H)indazole Br (6), OCH₃ (4), OH (3) C₈H₇BrN₂O₂ 243.057 Hydrogen bonding, moderate lipophilicity (XLogP: 0.7)
6-Bromo-4-methoxy-1H-indazole Br (6), OCH₃ (4) C₈H₇BrN₂O 227.06 Reduced polarity (no OH at 3); used in drug discovery intermediates
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 225.03 Enhanced electronegativity; potential kinase inhibition
3-Bromo-4-chloro-6-methoxy (1H)indazole Br (3), Cl (4), OCH₃ (6) C₈H₆BrClN₂O 261.50 Halogen-rich; possible antimicrobial activity
4-Bromo-6-hydroxy-3-iodo (1H)indazole Br (4), OH (6), I (3) C₇H₄BrIN₂O 329.94 Heavy halogen (I) increases steric hindrance

Key Observations :

  • Positional Effects : The placement of bromine at position 6 (vs. 3 or 4 in other compounds) influences electronic distribution and steric interactions.
  • Functional Group Impact: The 3-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 6-bromo-4-methoxy-1H-indazole) .
  • Halogen Diversity : Fluorine (electronegative) and iodine (sterically bulky) substituents alter reactivity and biological target interactions .
Antifungal Activity

Indazole derivatives with polar substituents (e.g., hydroxy, methoxy) demonstrate enhanced antifungal activity compared to non-polar analogs. For example:

  • Compounds with indazole cores and electron-donating groups (e.g., 9c, 9m) showed stronger activity against fungal pathogens .
Enzyme Inhibition
  • CK2 Inhibition : Indazole derivatives with carboxylic acid substituents (e.g., 3-aryl-indazole-7-carboxylic acids) exhibit CK2 inhibitory activity, suggesting that the target compound’s hydroxy group could mimic carboxylic acid interactions .
Lipophilicity and Solubility
  • XLogP Values :
    • Target compound: 0.7 (moderate lipophilicity) .
    • 6-Bromo-4-methoxy-1H-indazole: Higher lipophilicity (estimated XLogP ~1.2) due to lack of polar hydroxy group .
  • Polar Surface Area : The target compound’s 50.7 Ų (vs. 37.9 Ų for 3-bromo-4-chloro-6-methoxy indazole) suggests better aqueous solubility .

Biological Activity

6-Bromo-4-methoxy-3-hydroxy (1H)indazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Indazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical structure:

  • Chemical Formula : C10_{10}H8_{8}BrN3_{3}O2_{2}
  • CAS Number : 887568-71-0

This compound is characterized by the presence of a bromine atom and a methoxy group, which are believed to contribute to its biological activity.

Anticancer Activity

Research has shown that indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with indazole cores can inhibit tumor growth by targeting tubulin polymerization, similar to established anticancer agents like combretastatin A-4.

Table 1: Cytotoxic Activity of Indazole Derivatives

CompoundCell LineIC50_{50} (µM)Reference
This compoundHeLa125
Hybrid Compound 5HeLa0.16
Hybrid Compound 6HeLa6.63

The above table highlights that while this compound shows moderate cytotoxicity (IC50_{50} = 125 µM), hybrid compounds derived from it demonstrate significantly enhanced activity, suggesting that structural modifications can lead to improved therapeutic efficacy.

The mechanism by which indazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics. For example, compound hybridization studies have indicated that certain modifications can enhance binding affinity to tubulin, leading to increased cytotoxicity in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of indazole derivatives. The presence of halogen atoms, such as bromine in this compound, has been linked to enhanced antibacterial properties against various strains.

Table 2: Antimicrobial Activity of Indazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
Hybrid Compound XS. aureus16 µg/mL

The data suggests that structural modifications can also enhance the antimicrobial efficacy of indazole derivatives, making them promising candidates for further development.

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

  • Cytotoxicity Study : A study evaluated a series of indazole compounds against HeLa and SK-LU-1 cells. It was found that compounds with specific substitutions exhibited significantly lower IC50_{50} values compared to unsubstituted analogs, indicating a structure-activity relationship crucial for developing potent anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various indazole derivatives against clinical isolates of MRSA. The results demonstrated that brominated indazoles displayed superior activity compared to non-brominated counterparts, highlighting the importance of halogenation in enhancing biological activity .

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